molecular formula C20H26O4Se2 B14601777 Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane CAS No. 60633-92-3

Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane

Cat. No.: B14601777
CAS No.: 60633-92-3
M. Wt: 488.4 g/mol
InChI Key: KGIFNKAIXNBKNT-UHFFFAOYSA-N
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Description

Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to two benzene rings, each substituted with a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane typically involves the reaction of 2-(dimethoxymethyl)benzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to facilitate the formation of the diselenide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It may be used in the development of materials with specific electronic or optical properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane involves its ability to undergo redox reactions. The selenium atoms can cycle between different oxidation states, allowing the compound to act as an antioxidant. This redox cycling can modulate various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Bis(phenyl)diselane
  • Bis(2-methylphenyl)diselane
  • Bis(2-chlorophenyl)diselane

Uniqueness

Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane is unique due to the presence of the dimethoxymethyl groups, which can influence its reactivity and solubility. These groups may also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in biochemical research.

Properties

CAS No.

60633-92-3

Molecular Formula

C20H26O4Se2

Molecular Weight

488.4 g/mol

IUPAC Name

1-(dimethoxymethyl)-2-[[[2-(dimethoxymethyl)phenyl]methyldiselanyl]methyl]benzene

InChI

InChI=1S/C20H26O4Se2/c1-21-19(22-2)17-11-7-5-9-15(17)13-25-26-14-16-10-6-8-12-18(16)20(23-3)24-4/h5-12,19-20H,13-14H2,1-4H3

InChI Key

KGIFNKAIXNBKNT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1C[Se][Se]CC2=CC=CC=C2C(OC)OC)OC

Origin of Product

United States

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